molecular formula C10H10N2O3 B15435941 N-(3-Oxobutanoyl)pyridine-4-carboxamide CAS No. 82437-57-8

N-(3-Oxobutanoyl)pyridine-4-carboxamide

Cat. No.: B15435941
CAS No.: 82437-57-8
M. Wt: 206.20 g/mol
InChI Key: DHTGTJHRGHLHPD-UHFFFAOYSA-N
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Description

N-(3-Oxobutanoyl)pyridine-4-carboxamide is a synthetic compound featuring a pyridine-4-carboxamide core substituted with a 3-oxobutanoyl group. This structure combines a heteroaromatic ring (pyridine) with a ketone-containing side chain, making it a versatile scaffold for biological and chemical applications.

Properties

CAS No.

82437-57-8

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

N-(3-oxobutanoyl)pyridine-4-carboxamide

InChI

InChI=1S/C10H10N2O3/c1-7(13)6-9(14)12-10(15)8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H,12,14,15)

InChI Key

DHTGTJHRGHLHPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC(=O)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, biological activities, and applications of N-(3-Oxobutanoyl)pyridine-4-carboxamide and related compounds:

Compound Name Core Structure Key Substituents Biological/Chemical Activity Reference
This compound Pyridine-4-carboxamide 3-Oxobutanoyl Potential cholinesterase inhibition
N-(3-Oxobutanoyl)pyrazine-2-carboxamide Pyrazine-2-carboxamide 3-Oxobutanoyl AChE/BuChE inhibition (IC50: 0.8–1.2 µM)
N-[2-(4-ClPh)-4-oxo-thiazolidin-3-yl]pyridine-4-carboxamide Pyridine-4-carboxamide 4-Chlorophenyl, thiazolidinone Anti-inflammatory (70% edema inhibition)
N-[2,6-diisopropylphenyl]pyridine-4-carboxamide Pyridine-4-carboxamide 2,6-diisopropylphenyl Ligand for metal-catalyzed hydroamination
N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]pyridine-4-carboxamide Pyridine-4-carboxamide Azetidinone, dimethoxyphenyl Antidepressant/nootropic activity

Key Findings from Comparative Analysis

Role of the Carboxamide Core
  • The pyridine-4-carboxamide moiety is a common feature in compounds with diverse applications, including enzyme inhibition (e.g., cholinesterase, GSK-3β) and metal coordination .
  • Electron-Withdrawing Substituents: In N-(3-Oxobutanoyl)pyrazine-2-carboxamide (), the pyrazine ring (with two nitrogen atoms) enhances electron-withdrawing effects, improving AChE/BuChE inhibition compared to pyridine derivatives. The 3-oxobutanoyl group in the target compound may similarly enhance binding to cholinesterases via ketone interactions .
Impact of Substituents on Activity
  • Anti-Inflammatory Activity: Thiazolidinone derivatives () exhibit significant anti-inflammatory effects due to the 4-chlorophenyl and thiazolidinone groups. The absence of these groups in this compound suggests divergent biological targets.
  • Antidepressant/Nootropic Activity: Compound 66 () demonstrates that bulky substituents like azetidinone and dimethoxyphenyl enhance CNS activity.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups: Para-substituted electron-withdrawing groups (e.g., -Cl, -NO2) on aryl rings enhance enzyme inhibition by reducing electron density and improving target binding .

Heterocyclic Modifications: Replacing pyridine with pyrazine () or thiazolidinone () alters activity profiles, emphasizing the core’s role in directing biological function.

Side Chain Flexibility: The 3-oxobutanoyl group in the target compound may improve solubility and hydrogen-bonding capacity compared to rigid aromatic substituents .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(3-Oxobutanoyl)pyridine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Answer : Synthesis typically involves multi-step organic reactions, including condensation of pyridine-4-carboxylic acid derivatives with 3-oxobutanoyl groups. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC to minimize side reactions.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain 0–25°C during sensitive steps to prevent decomposition.
    Characterization via NMR (to confirm amide linkage) and HPLC (for purity ≥95%) is critical .

Q. How can spectroscopic methods be employed to characterize this compound?

  • Answer :

  • 1H/13C NMR : Identify protons adjacent to the carbonyl group (δ ~8.2–8.5 ppm for pyridine protons) and ketone signals (δ ~2.5–3.0 ppm for oxobutanoyl).
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • FT-IR : Detect carbonyl stretches (~1680 cm⁻¹ for amide C=O; ~1710 cm⁻¹ for ketone) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Answer :

  • Solubility : Highly soluble in DMSO, moderately in methanol; poorly in water.
  • Stability : Stable at –20°C in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the ketone group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyridine-4-carboxamide derivatives?

  • Answer : Discrepancies often arise from:

  • Structural analogs : Minor substituent changes (e.g., halogen vs. methyl groups) drastically alter bioactivity. For example, brominated analogs show higher enzyme inhibition than chlorinated ones due to enhanced electrophilicity .
  • Assay variability : Standardize protocols (e.g., IC50 measurements) using positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines.
  • Computational validation : Perform molecular docking to compare binding affinities across analogs .

Q. What computational strategies are effective for predicting the interaction of this compound with biological targets?

  • Answer :

  • Molecular docking (AutoDock Vina, Glide) : Model binding to enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with pyridine nitrogen and hydrophobic interactions with the oxobutanoyl group.
  • 3D-QSAR : Use alignment-dependent methods (e.g., CoMFA) to correlate substituent electronic properties (e.g., Hammett constants) with anti-inflammatory or antimicrobial activity .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for mutagenesis studies .

Q. How can crystallography tools like SHELX and ORTEP-III aid in structural analysis of this compound?

  • Answer :

  • SHELXL refinement : Resolve disorder in the oxobutanoyl chain using anisotropic displacement parameters.
  • ORTEP-III visualization : Generate thermal ellipsoid plots to highlight conformational flexibility.
  • Twinned data handling : Apply HKLF5 in SHELXL for high-resolution datasets with pseudo-merohedral twinning .

Q. What experimental design considerations are critical for SAR studies of this compound analogs?

  • Answer :

  • Substituent libraries : Synthesize derivatives with systematic variations (e.g., halogens, electron-withdrawing groups) at the pyridine and oxobutanoyl positions.
  • Biological assays : Prioritize high-throughput screening for kinase inhibition or antimicrobial activity, followed by dose-response validation.
  • Data integration : Combine crystallographic data (bond angles, torsions) with bioactivity profiles to identify pharmacophores .

Methodological Notes

  • Key references : Prioritized peer-reviewed studies on synthesis (), computational modeling ( ), and crystallography ( ).
  • Data contradictions : Addressed via SAR analysis and assay standardization.

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